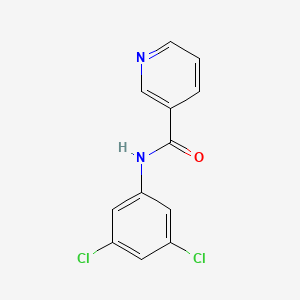

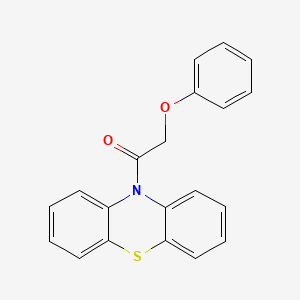

![molecular formula C8H12N2O3S2 B5527629 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound falls under the category of sulfonyl-thiophene derivatives, a class known for their diverse pharmacological activities and importance in medicinal chemistry. These compounds often feature in the development of drugs due to their varied biological activities.

Synthesis Analysis

Mechanosynthesis has emerged as a method for creating sulfonyl-(thio)ureas, including well-known anti-diabetic drugs, through stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates, offering a pathway that could be adapted for synthesizing our compound of interest (Tan et al., 2014).

Molecular Structure Analysis

The structure of thiophene sulfonyl derivatives and their reaction behavior provides a foundation for understanding the molecular framework and electronic configuration of similar compounds. Detailed spectral analysis can elucidate the molecular structure, offering insights into the compound’s electronic and spatial configuration (Cremlyn et al., 1981).

Aplicaciones Científicas De Investigación

Mechanochemical Synthesis

Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, showcasing a novel application in pharmaceutical manufacturing processes (Tan et al., 2014).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including structures similar to 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide, have been synthesized and shown potent inhibition against carbonic anhydrase (CA) IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Kinetic Resolution and Stereochemistry

The first catalytic kinetic resolution by N-sulfonylation using 2-isopropyl-4-nitrophenylsulfonyl chloride demonstrates the utility of sulfonamides in achieving stereochemical control in organic synthesis (Murray et al., 2017).

Antiproliferative Effects in Cancer Research

Sulfonamide derivatives have been investigated for their antiproliferative effects in cancer cells, including cancer stem cells, highlighting their potential in cancer therapy (Rotili et al., 2012).

Antimicrobial Activity

New thiophene derivatives, potentially including sulfonamide functionalities, have demonstrated antimicrobial activity, showing the versatility of these compounds in addressing bacterial resistance (Khalil et al., 2010).

Corrosion Inhibition

Sulfonamide derivatives have been explored as corrosion inhibitors for mild steel in acidic media, indicating their industrial applications in material preservation (Sappani & Karthikeyan, 2014).

Fluorescent Probes for Thiophenol Detection

A novel design of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols showcases the analytical applications of sulfonamides in environmental and biological sciences (Wang et al., 2012).

Propiedades

IUPAC Name |

4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S2/c1-5(2)10-15(12,13)6-3-7(8(9)11)14-4-6/h3-5,10H,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFSGLKATYJPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5527556.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-phenoxy-2-furamide](/img/structure/B5527563.png)

![2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide](/img/structure/B5527583.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5527591.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B5527603.png)

![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)